N-(2,5-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

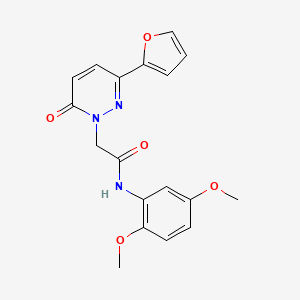

This compound features a pyridazinone core substituted at the 3-position with a furan-2-yl group and linked via an acetamide bridge to a 2,5-dimethoxyphenyl moiety. The furan and pyridazinone rings may contribute to hydrogen bonding or π-π stacking interactions with biological targets, while the dimethoxyphenyl group enhances lipophilicity .

Properties

Molecular Formula |

C18H17N3O5 |

|---|---|

Molecular Weight |

355.3 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C18H17N3O5/c1-24-12-5-7-15(25-2)14(10-12)19-17(22)11-21-18(23)8-6-13(20-21)16-4-3-9-26-16/h3-10H,11H2,1-2H3,(H,19,22) |

InChI Key |

SCRNYRORXYXPQC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |

Origin of Product |

United States |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 358.36 g/mol. The structure features a pyridazine core, which is known for its diverse biological activities, along with methoxy and furan substituents that may enhance its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds, suggesting that modifications in the structure can lead to varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives containing furan and pyridazine moieties have shown promising results in inhibiting the growth of human lung adenocarcinoma (A549) cells.

Case Study: Cytotoxicity Evaluation

In a comparative study, several derivatives were tested against A549 cells using the MTT assay. The results indicated that compounds with furan substitutions exhibited enhanced cytotoxicity compared to those without. The following table summarizes the observed viability percentages after treatment with different concentrations:

| Compound | Concentration (µM) | Viability (%) |

|---|---|---|

| Control | 0 | 100 |

| Compound A | 10 | 75 |

| Compound B | 50 | 45 |

| Compound C | 100 | 30 |

These findings suggest that this compound may possess significant anticancer properties, warranting further investigation.

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been explored. In a study assessing the antibacterial activity against various pathogens, derivatives demonstrated varying degrees of effectiveness.

Antimicrobial Assay Results

The following table presents the inhibition zones (in mm) observed for selected bacterial strains:

| Compound | E. coli | S. aureus | Pseudomonas aeruginosa |

|---|---|---|---|

| Control (DMSO) | 0 | 0 | 0 |

| Compound X | 12 | 15 | 10 |

| Compound Y | 18 | 22 | 16 |

These results indicate that certain modifications to the compound can enhance its antibacterial properties, suggesting potential applications in treating infections.

The proposed mechanism of action for this compound involves the disruption of cellular processes in cancerous cells and bacteria. It is hypothesized that the compound may induce apoptosis in cancer cells through mitochondrial pathways and inhibit bacterial growth by disrupting cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Pyridazinone-Based Analogs

- N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide () Structural Differences: The pyridazinone ring here is substituted with 4,5-dichloro groups instead of a furan-2-yl group. The phenyl ring contains an azepane sulfonyl group. The azepane sulfonyl group may improve solubility via polar interactions. Synthesis: Achieved 79% yield using thionyl chloride and TEA in THF, suggesting a robust method for pyridazinone-acetamide derivatives .

- N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide () Structural Differences: Replaces the furan-2-yl group with a phenyl substituent on the pyridazinone ring. This could alter target selectivity in biological systems .

2.2 Benzothiazole-Based Analogs ()

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Structural Differences: Substitutes the pyridazinone-furan system with a benzothiazole ring containing a trifluoromethyl group. Functional Impact: The benzothiazole’s sulfur atom and CF3 group may improve binding to aromatic pockets in enzymes (e.g., proteases) or enhance metabolic stability. The dimethoxyphenyl group is retained, preserving lipophilicity .

2.3 Agrochemical Acetamides ()

- Ofurace (2-chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furanyl)acetamide) Structural Differences: Contains a tetrahydrofuran-oxo group and chloro substituent instead of methoxy groups. Functional Impact: The chloro and dimethylphenyl groups contribute to herbicidal activity, highlighting how minor substitutions shift applications from pharmaceuticals to pesticides .

Comparative Data Table

Key Research Findings

- Substituent Effects :

- Synthetic Feasibility: Pyridazinone-acetamide derivatives are reliably synthesized using carbodiimide or thionyl chloride-mediated coupling, with yields influenced by steric hindrance from substituents .

- Biological Relevance: Benzothiazole and pyridazinone cores are prevalent in kinase inhibitors, suggesting the target compound could be optimized for anticancer or anti-inflammatory applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.